molecular formula C8H11N3 B7785188 3-(1H-pyrazol-1-yl)pentanenitrile

3-(1H-pyrazol-1-yl)pentanenitrile

Cat. No.: B7785188
M. Wt: 149.19 g/mol
InChI Key: CTTIUFBRNRTPSG-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)pentanenitrile: is an organic compound that features a pyrazole ring attached to a pentanenitrile chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)pentanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-ketonitrile under acidic conditions to form the pyrazole ring . Another approach involves the cycloaddition of alkynes with diazo compounds, catalyzed by transition metals such as rhodium or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives, which can be further utilized in various applications .

Scientific Research Applications

Chemistry: 3-(1H-pyrazol-1-yl)pentanenitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug discovery. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound is used in the development of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and material science .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 3-(1H-pyrazol-1-yl)butanenitrile
  • 3-(1H-pyrazol-1-yl)propanenitrile
  • 3-(1H-pyrazol-1-yl)hexanenitrile

Comparison: Compared to its analogs, 3-(1H-pyrazol-1-yl)pentanenitrile offers a unique balance of hydrophobic and hydrophilic properties due to its pentanenitrile chain. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

3-pyrazol-1-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTIUFBRNRTPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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